- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic DiiminesJournal of Organic Chemistry, 1995, 60(13), 3980-92,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

951-87-1 structure
Produktname:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- InChI-Schlüssel: PONXTPCRRASWKW-OKILXGFUSA-N
- Lächelt: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Berechnete Eigenschaften
- Genaue Masse: 212.13100
- Monoisotopenmasse: 212.131
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 171
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52
- Tautomerzahl: Nicht bestimmt
- XLogP3: 1.4
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.106
- Schmelzpunkt: 116.0 to 120.0 deg-C
- Siedepunkt: 353.9°Cat760mmHg
- Flammpunkt: 199.9°C
- Brechungsindex: 1.619
- PSA: 52.04000
- LogP: 3.78700
- Löslichkeit: Nicht bestimmt
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Zolldaten
- HS-CODE:2921590090
- Zolldaten:
China Zollkodex:
2921590090Übersicht:
292159090. Andere aromatische Polyamine und Derivate und ihre Salze. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
292159090. andere aromatische Polyamine und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
TRC | R263300-1000mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
$ 400.00 | 2022-06-03 | ||
abcr | AB331721-5g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€125.10 | 2024-04-15 | |
abcr | AB331721-1g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€90.80 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 25g |
¥928.90 | 2023-09-02 | |
Aaron | AR00IJFK-1g |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 1g |
$8.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |
(1R,2S)-1,2-diphenylethane-1,2-diamine |
951-87-1 | 98% | 5g |
¥165.00 | 2024-04-24 | |
Aaron | AR00IJFK-250mg |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 250mg |
$5.00 | 2025-02-28 | |
Ambeed | A741911-5g |
meso-1,2-Diphenylethane-1,2-diamine |
951-87-1 | 97% | 5g |
$45.0 | 2025-02-27 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Referenz
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanesTetrahedron: Asymmetry, 2014, 25(4), 381-386,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediaminesTetrahedron Letters, 1996, 37(16), 2859-62,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer CatalystsJournal of Organic Chemistry, 2017, 82(9), 4668-4676,
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Referenz
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metalSynthetic Communications, 2001, 31(23), 3587-3592,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Referenz
- Reaction of Aromatic Aldehydes with Ammonium AcetateRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referenz
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenesTetrahedron Letters, 2017, 58(7), 670-673,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefinsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexesPolyhedron, 2021, 205,,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Referenz
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal ComplexesChemistry - A European Journal, 2016, 22(28), 9667-9675,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Referenz
- meso-4,5-Diphenylimidazolidin-2-oneActa Crystallographica, 2009, 65(12),,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Referenz
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc IminesChemistry - An Asian Journal, 2015, 10(2), 334-337,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Referenz
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2OJournal of Molecular Structure, 2012, 1029, 180-186,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)Science of Synthesis, 2009, 40, 615-641,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- The diaza-Cope rearrangementChemische Berichte, 1976, 109(1), 1-40,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acidsGlasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Referenz
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamineOrganic & Biomolecular Chemistry, 2012, 10(9), 1877-1882,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Referenz
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitorsBioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461,
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Verwandte Literatur
-
Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136
-
Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253
-
Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

Reinheit:99%
Menge:25g
Preis ($):167.0